Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate is an organic compound with the molecular formula C16H20N2O5 It is a derivative of piperazine, a heterocyclic amine, and contains an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate typically involves the acylation of piperazine derivatives. One common method is the reaction of piperazine with 4-(acetyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified with ethyl chloroformate to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding hydrolyzed products.
Scientific Research Applications
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate
- Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate
- Ethyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
ethyl 4-(4-acetyloxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O5/c1-3-22-16(21)18-10-8-17(9-11-18)15(20)13-4-6-14(7-5-13)23-12(2)19/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
MHLZJFLWBWKNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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